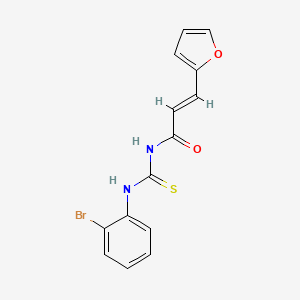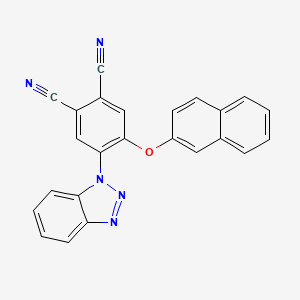![molecular formula C21H19ClN2O3S B14919419 N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]thiophene-2-carbohydrazide](/img/structure/B14919419.png)
N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-((E)-1-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound that features a combination of aromatic rings, ether linkages, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((E)-1-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-THIOPHENECARBOHYDRAZIDE typically involves a multi-step process:
Formation of the Aldehyde Intermediate: The starting material, 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde, is synthesized through the Williamson ether synthesis method. This involves the reaction of 4-chlorobenzyl chloride with 3-ethoxyphenol in the presence of a base such as sodium hydroxide.
Condensation Reaction: The aldehyde intermediate is then reacted with 2-thiophenecarbohydrazide in the presence of an acid catalyst to form the final product. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-((E)-1-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-THIOPHENECARBOHYDRAZIDE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N’-((E)-1-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-THIOPHENECARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for designing new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism by which N’-((E)-1-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-THIOPHENECARBOHYDRAZIDE exerts its effects depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. For example, it could inhibit the activity of kinases involved in cancer cell proliferation.
Materials Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
4-[(4-CHLOROBENZYL)OXY]-3,4’-DICHLOROAZOBENZENE: This compound shares a similar aromatic structure and ether linkage but differs in its functional groups and overall reactivity.
4-[(4-CHLOROBENZYL)OXY]-4’-CYANOAZOBENZENE: Another related compound with similar structural features but distinct electronic properties.
Uniqueness
N’-((E)-1-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-THIOPHENECARBOHYDRAZIDE is unique due to its combination of a hydrazide group with an aromatic ether and thiophene ring. This unique structure imparts specific electronic and steric properties that differentiate it from other similar compounds, making it particularly valuable in specialized applications.
Properties
Molecular Formula |
C21H19ClN2O3S |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O3S/c1-2-26-19-12-16(13-23-24-21(25)20-4-3-11-28-20)7-10-18(19)27-14-15-5-8-17(22)9-6-15/h3-13H,2,14H2,1H3,(H,24,25)/b23-13+ |
InChI Key |
UXEGJZWNMRTLOU-YDZHTSKRSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CS2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CS2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-9-ethyl-9H-carbazol-2-amine](/img/structure/B14919336.png)
![4-(4-ethoxyphenyl)-3,5,7-trimethyl-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B14919338.png)
![2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(quinolin-4-yl)acetamide](/img/structure/B14919341.png)
![methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-{1-[(4-sulfamoylbenzyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B14919349.png)

![N-benzyl-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide](/img/structure/B14919355.png)
![6-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14919359.png)
![2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B14919365.png)
![ethyl 4-[(1-oxo-4-phenylphthalazin-2(1H)-yl)methyl]benzoate](/img/structure/B14919374.png)
![4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14919396.png)
![ethyl 2-(acetylamino)-7-(phenylsulfanyl)-6-[(E)-(prop-2-en-1-ylimino)methyl]-2,3,4,5-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14919397.png)

![2-[5-(3-Thienyl)-1H-pyrazol-3-YL]-8,9-dihydro-7H-cyclopenta[E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14919402.png)
![6-(4-Bromophenyl)-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14919407.png)
